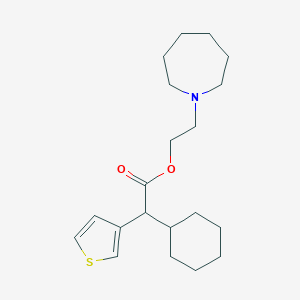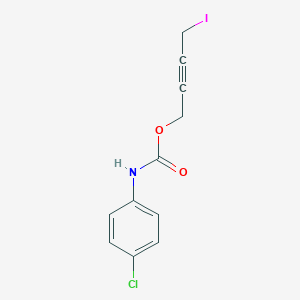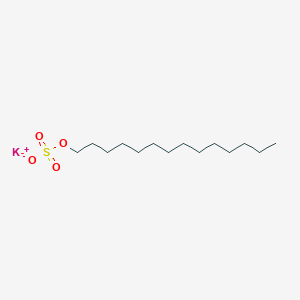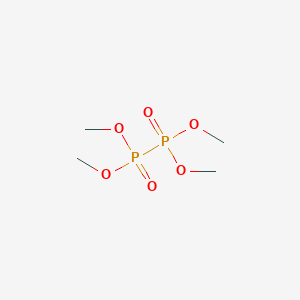
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate, also known as PCP-OBuP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to increased synaptic plasticity and improved learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate also has an inhibitory effect on the GABA receptor, which can lead to increased excitability in neurons.
Effets Biochimiques Et Physiologiques
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been shown to improve learning and memory in animal studies. It has also been shown to have anxiolytic and antidepressant effects. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can also have negative effects on motor coordination and can cause seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has the advantage of being a selective ligand for the glycine site of the NMDA receptor, which allows for more specific studies of the receptor's function. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be toxic at high doses and can lead to seizures, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate. One area of study could be the development of new drugs that target the glycine site of the NMDA receptor for the treatment of neurological disorders. Another area of study could be the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's. Additionally, further studies could be conducted to determine the optimal dosage and administration of (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate for its potential therapeutic applications.
Méthodes De Synthèse
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be synthesized by reacting (2,3,4,5,6-pentachlorophenyl)acetic acid with N-BOC-L-serine methyl ester in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound can then be deprotected with trifluoroacetic acid to yield (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate.
Applications De Recherche Scientifique
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the glycine site of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been used to study the function of the NMDA receptor and its role in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Propriétés
Numéro CAS |
13673-57-9 |
|---|---|
Nom du produit |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Formule moléculaire |
C17H12Cl5NO5 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H12Cl5NO5/c18-10-11(19)13(21)15(14(22)12(10)20)28-16(25)9(6-24)23-17(26)27-7-8-4-2-1-3-5-8/h1-5,9,24H,6-7H2,(H,23,26)/t9-/m0/s1 |
Clé InChI |
STGDHHOLGRKNEF-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Synonymes |
N-[(Benzyloxy)carbonyl]-L-serine (pentachlorophenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



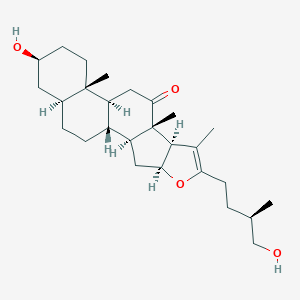
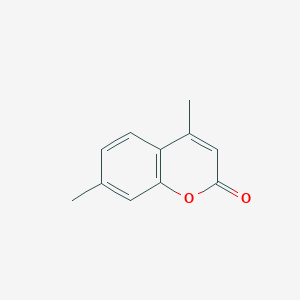
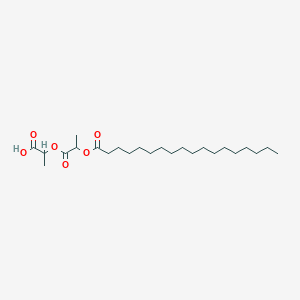
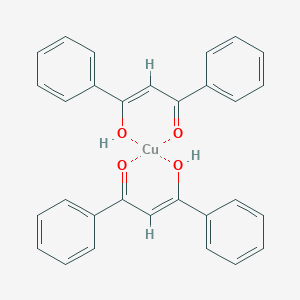
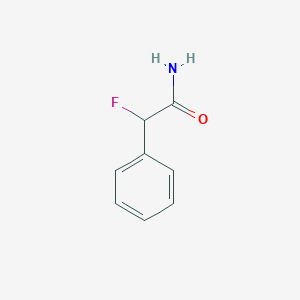
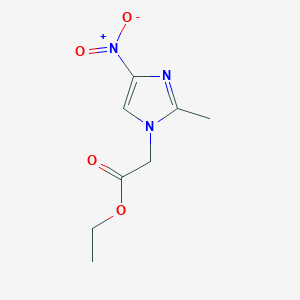
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)



